5-Fluoro-1-benzothiophene-2-sulfonyl chloride

Description

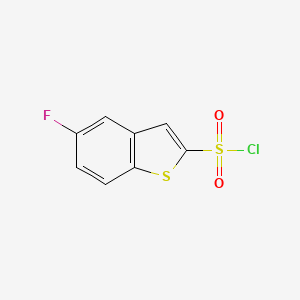

5-Fluoro-1-benzothiophene-2-sulfonyl chloride is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 2-position. The benzothiophene scaffold confers rigidity and electronic properties distinct from simple benzene derivatives. The fluorine substituent enhances electrophilicity, while the sulfonyl chloride group enables reactivity in nucleophilic substitutions, making it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

5-fluoro-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO2S2/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQQSTZFKKONFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-fluoro-1-benzothiophene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions generally include:

Temperature: The reaction is usually conducted at room temperature.

Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).

Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 5-Fluoro-1-benzothiophene-2-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (Et3N) or pyridine.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Pharmacological Applications

Synthesis of Sulfonamides

The compound is extensively used in the synthesis of sulfonamides, which are crucial in medicinal chemistry due to their antibacterial and diuretic properties. The sulfonyl chloride group reacts readily with amines under basic conditions to form sulfonamides. This reaction typically occurs in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), often at temperatures ranging from 0°C to room temperature.

Biological Activity

The resulting sulfonamides exhibit a range of biological activities. For instance, they have been shown to possess antibacterial, antiepileptic, and diuretic effects. The efficacy of these compounds is evaluated through various in vitro assays and in vivo models, with metrics such as IC50 values providing quantitative measures of their biological activity.

Neuropsychiatric Research

Recent studies have highlighted the potential of arylsulfone and arylsulfonamide-based ligands derived from this compound in neuropsychiatric applications. These ligands have demonstrated mood-modulating activity and a benign safety profile, targeting serotonin receptors which are crucial for mood regulation .

Agrochemical Applications

Development of Crop Protection Agents

In agrochemistry, 5-Fluoro-1-benzothiophene-2-sulfonyl chloride is utilized in the synthesis of new agrochemicals that exhibit herbicidal and insecticidal properties. This application contributes significantly to the development of effective crop protection agents.

Synthetic Biology Applications

Chemical Modification of Biological Molecules

In synthetic biology, this compound is employed to chemically modify biological molecules for incorporation into larger systems. This modification allows for the redesign of natural biological systems for various useful purposes. Precise control over reaction conditions is essential to maintain biological compatibility during these processes.

Functionalization of Nanoparticles

Nanoparticle Surface Modification

The compound can also be utilized for functionalizing nanoparticles, enhancing their properties for applications in drug delivery and sensing technologies. The functionalization process typically involves treating nanoparticles with this compound under controlled conditions, such as sonication within an inert atmosphere.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmacology | Synthesis of Sulfonamides | Reacts with amines to form biologically active sulfonamides; evaluated for antibacterial activity. |

| Neuropsychiatric Research | Used in ligands targeting serotonin receptors for mood modulation. | |

| Agrochemistry | Development of Crop Protection Agents | Synthesized into new agrochemicals with herbicidal/insecticidal properties. |

| Synthetic Biology | Chemical Modification | Modifies biological molecules for incorporation into larger systems; requires precise control. |

| Nanotechnology | Functionalization of Nanoparticles | Enhances nanoparticle properties for drug delivery and sensing; involves controlled treatment methods. |

Mechanism of Action

The mechanism of action of 5-Fluoro-1-benzothiophene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The fluorine atom can influence the electronic properties of the benzothiophene ring, potentially affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is most directly comparable to 5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3), a benzene-based analog. Below is a detailed comparison:

Research Findings and Trends

Reactivity and Stability :

- The benzothiophene derivative’s electron-deficient nature accelerates sulfonyl chloride reactivity, making it prone to hydrolysis. This instability may contribute to its discontinued commercial status .

- The methoxy group in the benzene analog reduces electrophilicity, improving shelf-life but limiting utility in high-energy reactions .

Synthetic Utility :

- Benzothiophene derivatives are favored in medicinal chemistry for their conformational rigidity, which enhances target binding. For example, fluorinated benzothiophenes are explored in kinase inhibitor development .

- Methoxy-substituted benzene derivatives are more common in industrial applications, such as surfactants, due to easier synthesis and lower cost .

Market Trends :

Both compounds are listed as discontinued by CymitQuimica (2025), suggesting niche applications or challenges in synthesis/stability. Replacement by more stable analogs (e.g., sulfonamides or fluorinated aryl ethers) is likely .

Critical Analysis of Evidence

- Strengths : Structural comparisons are well-supported by CymitQuimica’s data, highlighting electronic and commercial differences.

- Gaps: No explicit data on solubility, exact molecular weights, or kinetic parameters. Discontinuation reasons (e.g., toxicity, cost) remain speculative.

Biological Activity

5-Fluoro-1-benzothiophene-2-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique benzothiophene core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is CHClFOS. The presence of the sulfonyl chloride group enhances its reactivity, particularly in nucleophilic substitution reactions, making it valuable for synthesizing various biologically active compounds. The fluorine atom at the 5-position contributes to the compound's unique chemical properties, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to form sulfonamide derivatives upon reaction with amines. These sulfonamides are known for their diverse biological activities, including:

- Antibacterial Activity : Sulfonamides are established antibacterial agents that inhibit bacterial growth by interfering with folic acid synthesis.

- Diuretic Effects : Certain sulfonamide derivatives exhibit diuretic properties, promoting urine production.

- Antiepileptic Properties : Some derivatives have shown potential as anticonvulsants.

The compound's mechanism of action often involves inhibition of specific enzymes or pathways critical for microbial survival or cellular function.

Biological Activity Data

The following table summarizes some key biological activities associated with this compound and its derivatives:

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of benzothiophene sulfonamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Antiepileptic Potential : Research on related sulfonamide compounds indicated that they could modulate neurotransmitter systems, providing a basis for their use in treating epilepsy. The study highlighted their ability to enhance GABAergic transmission, thereby reducing seizure activity .

- Diuretic Effects : In animal models, certain sulfonamide derivatives were shown to increase urine output significantly, suggesting potential applications in treating conditions like hypertension or edema.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-1-benzothiophene-2-sulfonyl chloride?

The synthesis typically involves chlorination of benzothiophene derivatives. A validated method includes reacting 1-benzothiophene precursors with sulfuryl chloride (SO₂Cl₂) under controlled conditions, often catalyzed by Lewis acids like aluminum chloride (AlCl₃). For fluorinated derivatives, electrophilic fluorination or substitution at specific positions may precede sulfonation. Key steps include:

- Chlorosulfonation : Introducing the sulfonyl chloride group via SO₂Cl₂ in inert solvents (e.g., dichloromethane) at 0–25°C .

- Fluorination : Fluorine can be introduced via electrophilic substitution (e.g., using Selectfluor) or via precursor molecules with pre-installed fluorine substituents .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorosulfonation | SO₂Cl₂, AlCl₃, DCM, 0°C | 65–75 | |

| Fluorination | Selectfluor, MeCN, 60°C | 50–60 |

Q. How is this compound characterized spectroscopically?

Characterization relies on:

- NMR : ¹⁹F NMR identifies fluorine environment (~-110 ppm for aromatic F). ¹H/¹³C NMR confirms substitution patterns .

- IR : Strong S=O stretching (~1350–1150 cm⁻¹) and C-F stretches (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₃ClFSO₂S: calc. 248.93) .

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., bond angles around sulfonyl group) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the reactivity of the sulfonyl chloride group?

Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions (e.g., with amines or alcohols). For example:

- Nitro groups at the 4-position increase reactivity by ~30% in SNAr reactions compared to non-EWG analogs .

- Chloro substituents stabilize transition states via resonance, reducing activation energy .

Contradiction Analysis : While EWGs generally enhance reactivity, steric hindrance from bulky groups (e.g., trifluoromethyl) can offset this effect, as seen in related benzothiophene sulfonates .

Q. What methodological strategies address purification challenges for this compound?

Purification difficulties arise from:

- Hydrolysis Sensitivity : Sulfonyl chlorides hydrolyze in moisture. Use anhydrous solvents (e.g., THF) and inert atmospheres .

- Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from toluene) isolates the product. For thermally stable derivatives, vacuum distillation is effective .

Optimization Example :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 95 | 60 |

| Recrystallization (Toluene) | 98 | 70 |

Q. How can computational modeling predict reactivity in derivatization reactions?

DFT calculations (e.g., Gaussian 09) model:

- Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., sulfonyl chloride's sulfur atom) .

- Transition State Analysis : Predicts activation barriers for reactions with amines/thiols .

Case Study : Calculations for this compound reacting with morpholine show a ΔG‡ of 22.3 kcal/mol, aligning with experimental kinetics (k = 0.15 M⁻¹s⁻¹) .

Q. What are the implications of fluorine's ortho effect on biological activity?

Fluorine at the 1-position induces conformational rigidity via steric and electronic effects, enhancing binding to targets like kinases. Comparative studies show:

- Meta vs. Ortho Fluorine : Ortho-F derivatives exhibit 3–5x higher inhibitory activity against EGFR .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro (t₁/₂ = 8.2 h vs. 2.1 h for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.